molecular formula C13H16O4 B14390286 1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate CAS No. 88189-67-7

1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate

Cat. No.: B14390286
CAS No.: 88189-67-7
M. Wt: 236.26 g/mol
InChI Key: DMLSPVIUHNJSME-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is an ester derivative of acrylic acid and is characterized by its unique molecular structure, which includes a phenoxy group and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate typically involves the esterification of acrylic acid with 1-hydroxy-3-phenoxypropan-2-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of acrylic acid and 1-hydroxy-3-phenoxypropan-2-ol to the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-phenoxypropyl acrylate
  • Hydroxyethyl methacrylate (HEMA)
  • 2-Hydroxyethyl acrylate

Comparison

1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate is unique due to its combination of a phenoxy group and a hydroxypropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced adhesive properties and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .

Properties

CAS No.

88189-67-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(1-hydroxy-3-phenoxypropan-2-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H16O4/c1-10(2)13(15)17-12(8-14)9-16-11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3

InChI Key

DMLSPVIUHNJSME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(CO)COC1=CC=CC=C1

Origin of Product

United States

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